molecular formula C12H14BBrClFO2 B14042354 2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14042354
M. Wt: 335.41 g/mol
InChI Key: YZZRSOAYYNUKDE-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-3-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industrial standards

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups.

    Coupling Reactions: Particularly Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM.

    Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the substituents introduced. Common products include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:

    Palladium Catalysts: Activation of the boronic ester for coupling reactions.

    Carbon-Carbon Bond Formation: Key step in the synthesis of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloro-2-fluorophenylboronic acid
  • 5-Bromo-3-chloro-2-fluorophenylacetonitrile
  • (5-Bromo-3-chloro-2-fluorophenyl)cyclopropylmethanone

Uniqueness

2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of multiple halogens on the phenyl ring enhances its versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H14BBrClFO2

Molecular Weight

335.41 g/mol

IUPAC Name

2-(5-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3

InChI Key

YZZRSOAYYNUKDE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)Br

Origin of Product

United States

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